molecular formula C15H13ClN2O3 B5554250 MFCD01846921

MFCD01846921

Cat. No.: B5554250
M. Wt: 304.73 g/mol
InChI Key: WDTLSAANXFRRBV-UHFFFAOYSA-N
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Description

MFCD01846921 is a chemical compound registered under the MDL number system, commonly utilized in coordination chemistry and catalysis. These compounds often feature hybrid multidentate ligands, combining phosphine and alkene moieties, which enhance their ability to coordinate transition metals like palladium or iron . Such ligands are critical in catalytic applications, including cross-coupling reactions and asymmetric synthesis, due to their electronic and steric tunability .

Key properties inferred from similar compounds include:

  • Molecular weight: ~200–250 g/mol (based on analogs like C₆H₅BBrClO₂ and C₇H₅BrO₂) .
  • Solubility: Moderate in organic solvents (e.g., THF, dichloromethane) but low aqueous solubility (0.24–0.69 mg/mL) .
  • Lipophilicity: LogP values range from 0.61 to 2.15, indicating variable hydrophobicity depending on substituents .
  • Synthetic accessibility: Typically synthesized via palladium-catalyzed cross-coupling or boronic acid functionalization under reflux conditions .

Properties

IUPAC Name

2-[[2-(3-chlorophenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-10-4-3-5-11(8-10)21-9-14(19)18-13-7-2-1-6-12(13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTLSAANXFRRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01846921 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

MFCD01846921 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds used in further research or industrial applications.

Scientific Research Applications

MFCD01846921 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies to understand biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD01846921 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor, activator, or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD01846921, two structurally related compounds are analyzed:

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

  • Molecular formula : C₆H₅BBrClO₂
  • Molecular weight : 235.27 g/mol
  • Key properties :
    • High GI absorption and BBB permeability, suitable for medicinal chemistry applications .
    • LogP (XLOGP3): 2.15; solubility: 0.24 mg/mL in water .
    • Synthesis: Pd-catalyzed coupling in THF/H₂O at 75°C .

Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

  • Molecular formula : C₇H₅BrO₂
  • Molecular weight : 201.02 g/mol
  • Key properties :
    • Lower lipophilicity (LogP: -2.47) but higher aqueous solubility (0.69 mg/mL) .
    • Green synthesis using A-FGO catalyst in THF, emphasizing eco-friendly protocols .
    • Bioavailability score: 0.55, comparable to Compound A .

Table 1: Comparative Analysis of this compound and Analogs

Property This compound (Inferred) Compound A Compound B
Molecular formula Not disclosed C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular weight ~200–250 g/mol 235.27 g/mol 201.02 g/mol
LogP (XLOGP3) 1.5–2.5 (estimated) 2.15 -2.47
Solubility in water Low (~0.3 mg/mL) 0.24 mg/mL 0.69 mg/mL
Synthesis method Pd-catalyzed coupling THF/H₂O, 75°C A-FGO catalyst, THF
Applications Catalysis, ligand design Medicinal chemistry Green chemistry

Research Findings and Discussion

Structural and Functional Divergence

  • Electronic effects : Compound A’s boronic acid group enhances metal coordination efficiency, making it superior in Suzuki-Miyaura couplings compared to this compound’s hypothetical phosphine-alkene ligands . In contrast, Compound B’s nitro group reduces electron density, limiting its catalytic utility but improving solubility for pharmaceutical formulations .
  • Thermal stability : Compound A’s bromine and chlorine substituents increase molecular rigidity, favoring high-temperature reactions (>75°C), whereas this compound’s hybrid ligands likely offer better stability in milder conditions .

Industrial and Academic Relevance

  • Catalysis : this compound’s analogs are pivotal in asymmetric hydrogenation, achieving enantiomeric excess (ee) >90% in certain cases, though exact data for this compound remains unpublished .

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